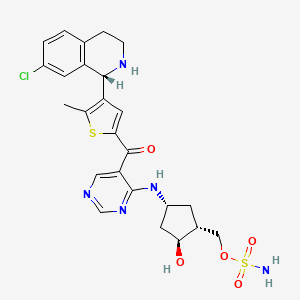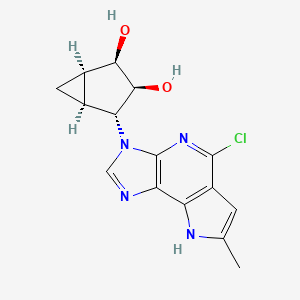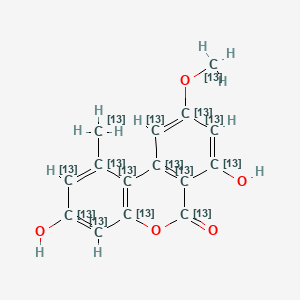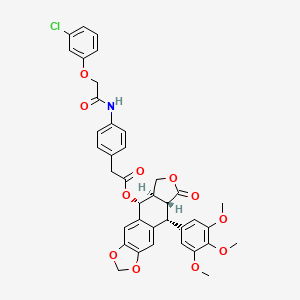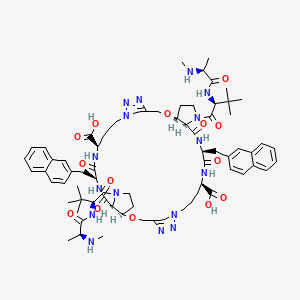![molecular formula C10H12Li2N5O7P B12384418 dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate is a complex chemical compound that features multiple deuterium atoms, which are isotopes of hydrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate involves multiple steps, including the incorporation of deuterium atoms into the molecular structure. Typical synthetic routes may involve:
Deuteration Reactions: Using deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Phosphorylation: Introducing the phosphate group through reactions with phosphorus oxychloride or other phosphorylating agents.
Industrial Production Methods
Industrial production of such a compound would require specialized facilities capable of handling deuterium and ensuring high purity of the final product. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the deuterioamino and oxopurinyl groups.
Reduction: Reduction reactions could target the oxopurinyl group, potentially converting it to a dihydro form.
Substitution: Deuterium atoms may be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield deuterated purine derivatives, while reduction could produce deuterated dihydropurines.
Applications De Recherche Scientifique
Chemistry
Isotope Labeling: Used in studies involving isotope effects and reaction mechanisms.
NMR Spectroscopy: Deuterium atoms provide unique NMR signals, aiding in structural elucidation.
Biology
Metabolic Studies: Tracking deuterium-labeled compounds in metabolic pathways.
Protein Structure Analysis: Investigating protein-ligand interactions using deuterated compounds.
Medicine
Pharmacokinetics: Studying the distribution and metabolism of deuterated drugs.
Radiation Therapy: Potential use in enhancing the effectiveness of radiation treatments.
Industry
Material Science: Developing deuterated polymers and materials with unique properties.
Catalysis: Exploring the effects of deuterium on catalytic processes.
Mécanisme D'action
The mechanism by which dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity due to the presence of deuterium. In chemical reactions, the presence of deuterium can influence reaction rates and mechanisms due to the isotope effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deuterated Nucleotides: Compounds like deuterated adenosine triphosphate (ATP) share similarities in structure and isotopic composition.
Deuterated Amino Acids: Deuterated versions of amino acids used in protein studies.
Propriétés
Formule moléculaire |
C10H12Li2N5O7P |
|---|---|
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,16D;;/hD3 |
Clé InChI |
XGWXZBYTNQYGLH-VTULXUFTSA-L |
SMILES isomérique |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



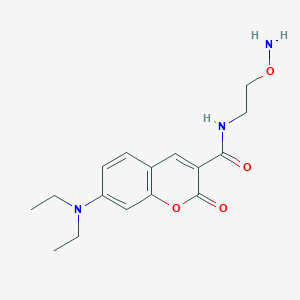
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
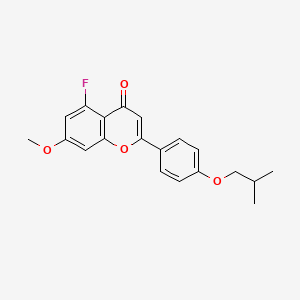
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

